molecular formula C5H11BrO3P+ B14385022 (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium CAS No. 88648-56-0

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium

Cat. No.: B14385022
CAS No.: 88648-56-0
M. Wt: 230.02 g/mol
InChI Key: DXXKCXKMQJHRNL-UHFFFAOYSA-N
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Description

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, and a propoxyphosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a suitable brominated precursor with a hydroxyethyl group and a propoxyphosphanium reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to produce the compound in bulk quantities suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted phosphonium compounds.

Scientific Research Applications

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium: Similar structure but with a chlorine atom instead of bromine.

    (2-Iodo-1-hydroxyethyl)(oxo)propoxyphosphanium: Contains an iodine atom instead of bromine.

    (2-Fluoro-1-hydroxyethyl)(oxo)propoxyphosphanium: Features a fluorine atom in place of bromine.

Uniqueness

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that differ from its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct in its applications and interactions.

Properties

CAS No.

88648-56-0

Molecular Formula

C5H11BrO3P+

Molecular Weight

230.02 g/mol

IUPAC Name

(2-bromo-1-hydroxyethyl)-oxo-propoxyphosphanium

InChI

InChI=1S/C5H11BrO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1

InChI Key

DXXKCXKMQJHRNL-UHFFFAOYSA-N

Canonical SMILES

CCCO[P+](=O)C(CBr)O

Origin of Product

United States

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